1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide
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Overview
Description
1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide: benzothiazole , is an aromatic heterocyclic compound with the chemical formula C19H13N5OS. It is colorless and slightly viscous. While the parent compound, benzothiazole, isn’t widely used, its derivatives find applications in both commercial products and natural contexts .
Preparation Methods
Several synthetic pathways lead to benzothiazole derivatives:
Diazo-coupling: Involves coupling diazonium salts with thioamides.
Knoevenagel condensation: A one-pot three-component reaction using aldehydes, 4-hydroxycoumarin, and 2-mercapto benzothiazole.
Biginelli reaction: Combines aldehydes, urea, and thiourea.
Molecular hybridization techniques: Combining fragments from different molecules.
Microwave irradiation: Accelerates reactions.
One-pot multicomponent reactions: Efficiently generate benzothiazole derivatives.
Chemical Reactions Analysis
Benzothiazole undergoes various reactions:
Oxidation: Forms sulfoxides or sulfones.
Reduction: Yields thiazolines or thiazolidines.
Substitution: Halogenation or nucleophilic substitution. Common reagents include thionyl chloride, sodium hydride, and various halogens. Major products depend on reaction conditions and substituents.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for drug discovery.
Biology: Studying enzyme inhibition and protein-ligand interactions.
Medicine: Investigating its potential as an anti-tubercular agent.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The precise mechanism of benzothiazole’s effects varies. It may target specific enzymes or pathways, affecting cellular processes.
Comparison with Similar Compounds
While benzothiazole itself isn’t widely used, its derivatives are unique due to their diverse applications. Similar compounds include other heterocyclic molecules like benzimidazole and benzoxazole.
Properties
Molecular Formula |
C32H22N6OS2 |
---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
2-[[10-(furan-2-ylmethyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C32H22N6OS2/c1-3-10-21(11-4-1)27-28-30(37(18-23-14-9-17-39-23)29(27)22-12-5-2-6-13-22)33-20-38-31(28)35-26(36-38)19-40-32-34-24-15-7-8-16-25(24)41-32/h1-17,20H,18-19H2 |
InChI Key |
AXXVEJXONHEQPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C4=NC(=NN4C=N3)CSC5=NC6=CC=CC=C6S5)CC7=CC=CO7)C8=CC=CC=C8 |
Origin of Product |
United States |
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